1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Description
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a bicyclic amine derivative featuring a piperidine ring substituted at the 4-position with an amino group and at the 1-position with a tetrahydro-2H-pyran-4-yl moiety. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol.
Notably, it serves as a key intermediate or pharmacophore in several clinical candidates. For example, BTRX-335140 (NAVACAPRANT), which incorporates this structure, is a selective κ-opioid receptor (KOR) antagonist undergoing clinical trials for mood disorders . Its dihydrochloride salt form (CAS: 755039-78-2) is commercially available for research use, with purity ≥98% .
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWWTCNTUFKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Alkylation of 4-N-Boc-Aminopiperidine with Tetrahydro-4H-pyran-4-one
One of the most documented and efficient synthetic routes to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves reductive alkylation of 4-N-Boc-aminopiperidine with tetrahydro-4H-pyran-4-one. This method was detailed in a 2020 study focusing on related derivatives and radiolabeled agonists1.
- The key intermediate, 4-N-Boc-aminopiperidine, is reacted with tetrahydro-4H-pyran-4-one.
- Sodium cyanoborohydride (NaBH3CN) is used as the reductant.
- A phase transfer catalyst such as tetrabutylammonium bromide (Bu4NBr) enhances the reaction.
- After reductive alkylation, the Boc protecting group is removed to yield the target amine.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-N-Boc-aminopiperidine + tetrahydro-4H-pyran-4-one | NaBH3CN, Bu4NBr, solvent (e.g., EtOAc) | Reductive alkylation intermediate |
| 2 | Intermediate | Acidic deprotection (e.g., HCl in EtOAc) | Removal of Boc group yielding final amine |
This method yields the compound in good purity and yield, with the reductive alkylation step being critical for the selective formation of the C-N bond between the piperidine nitrogen and the tetrahydropyran ring2.
Reductive Amination Using Sodium Triacetoxyborohydride
Another widely used preparation method involves reductive amination of tert-butyl piperidin-4-yl carbamate with tetrahydro-4H-pyran-4-one, employing sodium triacetoxyborohydride as the reducing agent3.
- The reaction is performed in 1,2-dichloroethane with acetic acid as an additive.
- Initial mixing of tert-butyl piperidin-4-yl carbamate and tetrahydro-4H-pyran-4-one is stirred for 30 minutes.
- Sodium triacetoxyborohydride is added in two portions over a total of 68 hours at room temperature.
- The product is isolated by extraction and purified by silica gel chromatography.
- The yield of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate is reported as 86% .
- Purification is achieved using hexane/ethyl acetate (2:1) as the eluent.
| Parameter | Details |
|---|---|
| Starting materials | tert-butyl piperidin-4-yl carbamate, tetrahydro-4H-pyran-4-one |
| Solvent | 1,2-dichloroethane |
| Reducing agent | Sodium triacetoxyborohydride |
| Additive | Acetic acid |
| Temperature | Room temperature |
| Reaction time | 68 hours |
| Yield | 86% |
This method provides a robust and scalable approach to synthesize the protected amine intermediate, which can be further deprotected to obtain the free amine4.
Additional Synthetic Considerations and Notes
- The reductive alkylation and reductive amination reactions require careful control of reaction conditions, such as temperature, solvent choice, and the amount of reducing agent, to optimize yield and purity56.
- Protective group strategies (e.g., Boc protection) are essential for controlling selectivity and preventing side reactions during synthesis78.
- The compound's predicted physical properties include a boiling point of approximately 278°C and a pKa of 10.44, indicating basic amine functionality9.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Alkylation | 4-N-Boc-aminopiperidine, tetrahydro-4H-pyran-4-one, NaBH3CN, Bu4NBr | Acidic deprotection after alkylation | Good (not specified) | Commonly used, selective C-N bond formation |
| Reductive Amination | tert-butyl piperidin-4-yl carbamate, tetrahydro-4H-pyran-4-one, sodium triacetoxyborohydride, acetic acid | Room temp, 68 h, 1,2-dichloroethane | 86 | Scalable, high yield, requires purification |
-
Zlatopolskiy et al., "Preparation of a First 18F-Labeled Agonist for M1..." PMC, 2020. ↩
-
Zlatopolskiy et al., "Preparation of a First 18F-Labeled Agonist for M1..." PMC, 2020. ↩
-
Zlatopolskiy et al., "Preparation of a First 18F-Labeled Agonist for M1..." PMC, 2020. ↩
-
Zlatopolskiy et al., "Preparation of a First 18F-Labeled Agonist for M1..." PMC, 2020. ↩
-
ChemicalBook, "tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate synthesis," 2018. ↩
-
ChemicalBook, "tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate synthesis," 2018. ↩
-
ChemicalBook, "tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate synthesis," 2018. ↩
-
ChemicalBook, "tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate synthesis," 2018. ↩
-
Chemdad.com, "this compound Basic Information," 2018. ↩
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity. This interaction can modulate various physiological processes, including pain perception and mood regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound’s structural analogs often modify the pyran or piperidine moieties to optimize pharmacokinetic or pharmacodynamic properties. Key examples include:
Pharmacological and Clinical Data
Selectivity and Potency
- BTRX-335140: Exhibits high selectivity for KOR over μ- and δ-opioid receptors, addressing limitations of earlier KOR antagonists (e.g., norBNI) such as prolonged receptor blockade and off-target effects .
- EPPA-1 : A third-generation PDE4 inhibitor with a therapeutic index (TI) of 578 in rats, significantly higher than roflumilast (TI = 6.4) and cilomilast (TI = 1.4), due to reduced emetogenicity .
- PF-04455242 and JNJ-67953964 : Both showed KOR antagonism but were discontinued due to suboptimal efficacy or side effects .
Physicochemical and ADME Properties
- Lipophilicity : The tetrahydro-2H-pyran group enhances solubility compared to fully aromatic scaffolds (e.g., PF-04455242).
- Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., oxadiazole in BTRX-335140) exhibit improved metabolic stability over earlier analogs .
Key Research Findings and Challenges
- KOR Antagonists: BTRX-335140’s "medication-like" duration of action addresses the prolonged blockade issue seen with norBNI, which was linked to JNK pathway activation or slow brain clearance .
- Challenges : Many analogs face hurdles in balancing CNS penetration with peripheral activity. For instance, JNJ-67953964’s discontinuation underscores the difficulty in achieving efficacy without adverse effects .
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a compound featuring a piperidine ring substituted with a tetrahydro-2H-pyran moiety, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 179.29 g/mol. The compound's structure allows it to exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it particularly relevant in pharmacological research targeting central nervous system disorders.
Target Receptors
This compound primarily acts as a selective antagonist at the kappa opioid receptor (KOR) . This interaction is crucial as KOR is involved in pain modulation and other physiological processes. The blockade of KOR by this compound can inhibit the release of prolactin and reduce pain perception, as demonstrated in various animal models.
Biochemical Pathways
The compound influences several biochemical pathways:
- Pain Perception : By inhibiting KOR-mediated signaling, it alters pain pathways, potentially providing analgesic effects.
- Hormonal Regulation : The compound's action on KOR affects hormone release dynamics, which may have implications for conditions related to hormonal imbalances.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to cross the blood-brain barrier enhances its potential for treating neurological conditions .
Neuroprotective Effects
Research suggests that this compound exhibits promising neuroprotective effects , modulating neurotransmitter systems such as serotonin and dopamine pathways. This interaction profile indicates potential applications in treating disorders like anxiety and depression.
Anticancer Activity
Piperidine derivatives, including this compound, have been reported to induce apoptosis in cancer cells. They activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of apoptotic markers such as cleaved caspase-3 in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Pain Management : In preclinical models, the compound demonstrated significant analgesic properties by effectively blocking KOR-mediated pain pathways.
- Neuropharmacology : A study highlighted its potential as a modulator for neurotransmitter systems, showing efficacy in reducing symptoms associated with anxiety disorders.
- Cancer Research : In vitro studies indicated that piperidine derivatives could promote apoptosis in cancer cells through the upregulation of HIF-related pathways, suggesting therapeutic avenues for cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Mechanism of Action | Key Biological Activity |
|---|---|---|---|
| 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-am | C11H21N | KOR antagonist | Analgesic, neuroprotective |
| Piperidine Derivative A | C12H22N | HIF pathway activation | Anticancer |
| Piperidine Derivative B | C10H18N2 | Serotonin receptor modulation | Antidepressant |
Q & A
Q. What are the primary synthetic routes for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves reductive amination or coupling reactions. For example:
- Reductive amination : Reacting tetrahydropyran-4-carbaldehyde with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
- Nucleophilic substitution : Utilizing 4-bromotetrahydropyran and piperidin-4-amine with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
Optimization strategies : - Adjust stoichiometry (1.2:1 molar ratio of aldehyde to amine for reductive amination).
- Use catalysts like Pd/C for hydrogenation steps to improve regioselectivity .
- Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: A multi-analytical approach is required:
- NMR spectroscopy : ¹H and ¹³C NMR verify the tetrahydropyran and piperidine ring systems (e.g., characteristic δ 3.4–4.0 ppm for pyran oxygen and δ 2.5–3.2 ppm for piperidine protons) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ = 199.3 g/mol) and purity (>95%) .
- X-ray crystallography : Resolve stereochemistry for enantiomeric forms, critical for chiral targets .
Advanced Research Questions
Q. How do structural modifications at the piperidine or tetrahydropyran moieties influence the compound’s binding affinity to neurotransmitter receptors?
Methodological Answer: Structure-activity relationship (SAR) studies are guided by:
- Piperidine modifications :
- N-Methylation reduces basicity, altering receptor interaction (e.g., dopamine D2 vs. serotonin 5-HT₃ selectivity) .
- Substituents at C4 (e.g., fluoro or chloro groups) enhance metabolic stability but may reduce blood-brain barrier permeability .
- Tetrahydropyran modifications :
- Use radioligand binding assays (e.g., ³H-spiperone for D2 receptors) to quantify affinity shifts .
- Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites .
Q. How can contradictory data regarding the compound’s in vitro vs. in vivo activity be resolved?
Methodological Answer: Address discrepancies through:
- Pharmacokinetic profiling : Measure plasma protein binding, half-life, and metabolite formation (e.g., oxidative deamination via LC-MS/MS) .
- Species-specific metabolism : Compare hepatic microsomal stability in human vs. rodent models .
- Dose-response studies : Adjust in vivo dosing to match free plasma concentrations observed in vitro .
Q. What strategies are effective for enantioselective synthesis and purification of this compound?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during reductive amination to induce stereocenter formation .
- Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients (85:15) .
- Crystallization : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
